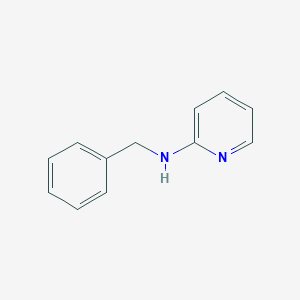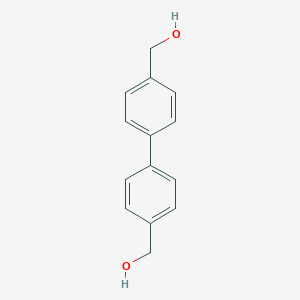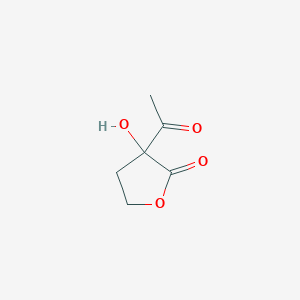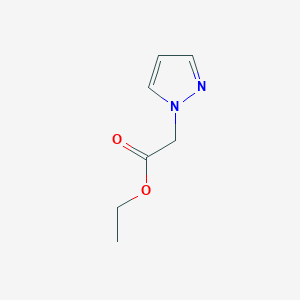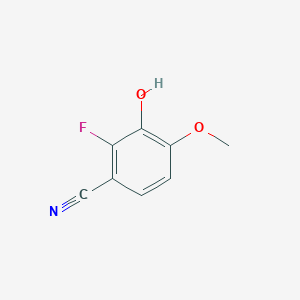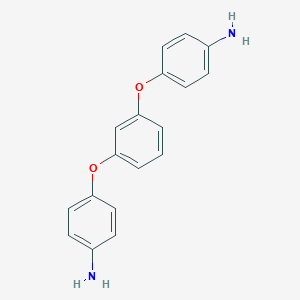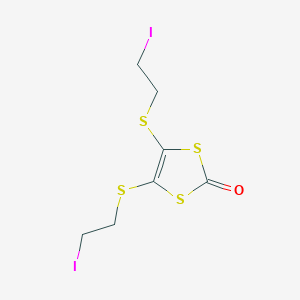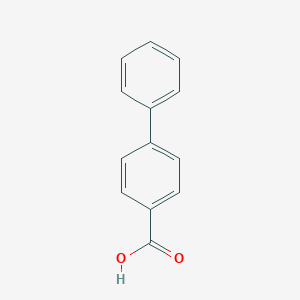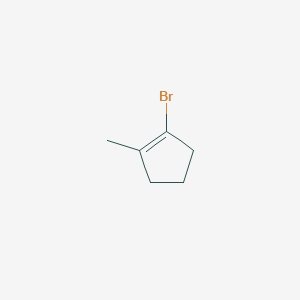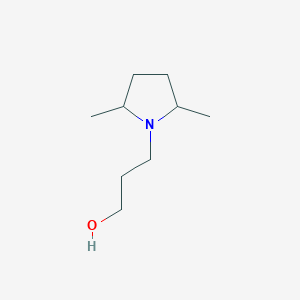
2,5-Dimethylpyrrolidine-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylpyrrolidine-1-propanol (DMPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a chiral molecule that has a pyrrolidine ring with two methyl groups and a hydroxyl group attached to a propanol side chain.
Applications De Recherche Scientifique
2,5-Dimethylpyrrolidine-1-propanol has been used in various scientific research applications due to its unique properties. One of the most significant applications of 2,5-Dimethylpyrrolidine-1-propanol is in the field of organocatalysis. 2,5-Dimethylpyrrolidine-1-propanol has been used as a chiral catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been used as a ligand in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling reaction.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylpyrrolidine-1-propanol as a catalyst involves the formation of a complex between the 2,5-Dimethylpyrrolidine-1-propanol molecule and the substrate. The chiral nature of 2,5-Dimethylpyrrolidine-1-propanol allows it to interact selectively with one enantiomer of the substrate, leading to the formation of the desired product with high enantioselectivity. The hydroxyl group of 2,5-Dimethylpyrrolidine-1-propanol also plays a crucial role in the catalytic reaction by stabilizing the intermediate formed during the reaction.
Effets Biochimiques Et Physiologiques
2,5-Dimethylpyrrolidine-1-propanol has been shown to have various biochemical and physiological effects. 2,5-Dimethylpyrrolidine-1-propanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, a neurotransmitter. This property of 2,5-Dimethylpyrrolidine-1-propanol has potential applications in the treatment of diseases like Alzheimer's and Parkinson's. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments. 2,5-Dimethylpyrrolidine-1-propanol is relatively easy to synthesize, and its chiral nature makes it an ideal candidate for use as a catalyst in asymmetric reactions. 2,5-Dimethylpyrrolidine-1-propanol also has excellent solubility in various solvents, making it easy to handle in the laboratory. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research. One of the most significant areas of research is the development of new synthetic methods for 2,5-Dimethylpyrrolidine-1-propanol and its derivatives. The development of new synthetic methods can increase the availability of 2,5-Dimethylpyrrolidine-1-propanol and reduce its cost. Another area of research is the use of 2,5-Dimethylpyrrolidine-1-propanol in the synthesis of complex natural products. 2,5-Dimethylpyrrolidine-1-propanol has been used in the synthesis of various natural products, including alkaloids and terpenes. Finally, the use of 2,5-Dimethylpyrrolidine-1-propanol in the development of new drugs and pharmaceuticals is another potential area of research.
Conclusion:
2,5-Dimethylpyrrolidine-1-propanol is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2,5-Dimethylpyrrolidine-1-propanol has been used as a catalyst in various chemical reactions, including the asymmetric Michael addition, aldol reaction, and Mannich reaction. 2,5-Dimethylpyrrolidine-1-propanol has also been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. 2,5-Dimethylpyrrolidine-1-propanol has several advantages for use in laboratory experiments, including its chiral nature and solubility in various solvents. However, 2,5-Dimethylpyrrolidine-1-propanol has some limitations, including its high cost and limited availability. 2,5-Dimethylpyrrolidine-1-propanol has several potential future directions for research, including the development of new synthetic methods, the use in the synthesis of complex natural products, and the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
1904-16-1 |
|---|---|
Nom du produit |
2,5-Dimethylpyrrolidine-1-propanol |
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
3-(2,5-dimethylpyrrolidin-1-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-8-4-5-9(2)10(8)6-3-7-11/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
NAXTXBAUPVGPMV-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1CCCO)C |
SMILES canonique |
CC1CCC(N1CCCO)C |
Autres numéros CAS |
1904-16-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

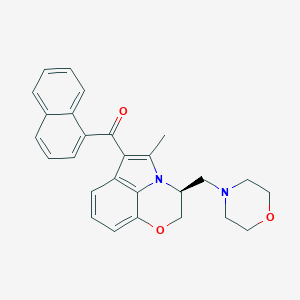
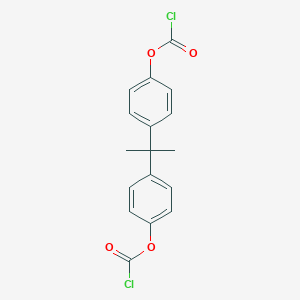
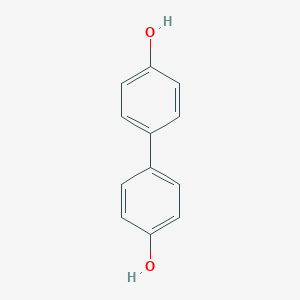
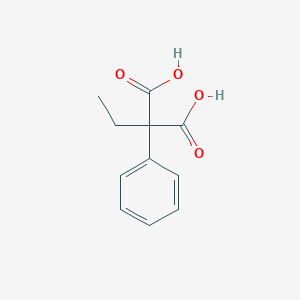
![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)
